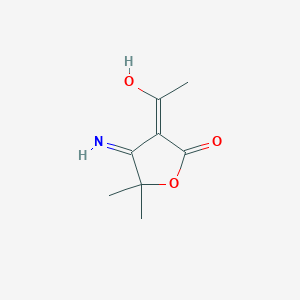
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one: is a chemical compound with a unique structure that includes a hydroxyethylidene group, an imino group, and a dimethyloxolanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one typically involves the following steps:
Formation of the oxolanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyethylidene group: This step often involves the use of aldehydes or ketones under specific reaction conditions.
Formation of the imino group: This can be done through the reaction of amines with suitable electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For efficient and scalable production.
化学反応の分析
Types of Reactions
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
Oxidation products: Ketones or aldehydes.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or modulating their activity.
Interact with receptors: Affecting signal transduction pathways.
Alter cellular processes: Such as gene expression or protein synthesis.
類似化合物との比較
Similar Compounds
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one: can be compared with other oxolanone derivatives and imino compounds.
Similar compounds: Include (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-thione and (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-amine.
Uniqueness
Unique structure: The combination of the hydroxyethylidene group, imino group, and dimethyloxolanone ring makes it distinct.
Specific reactivity: Its unique functional groups confer specific reactivity patterns that differentiate it from similar compounds.
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H11NO3/c1-4(10)5-6(9)8(2,3)12-7(5)11/h9-10H,1-3H3/b5-4+,9-6? |
InChIキー |
QZROKAMLVLFHOD-FJHBTXJBSA-N |
異性体SMILES |
C/C(=C\1/C(=N)C(OC1=O)(C)C)/O |
正規SMILES |
CC(=C1C(=N)C(OC1=O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
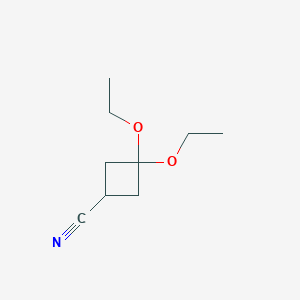
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
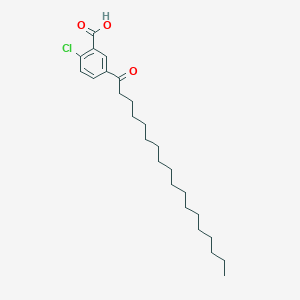
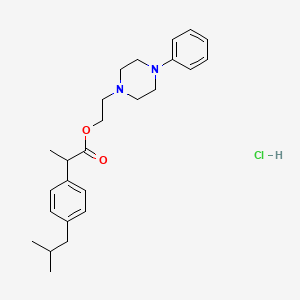
![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
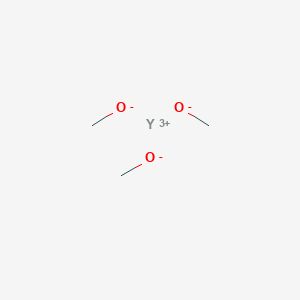
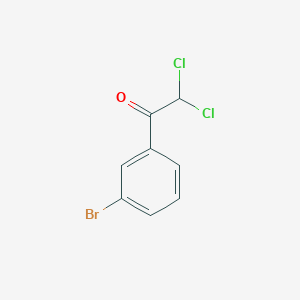
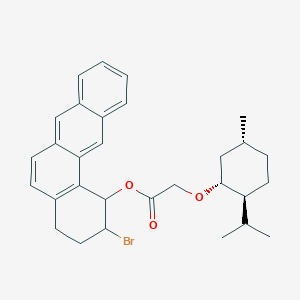
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
